Methyl 4-chloro-2-cyanobenzoate

Palladium Catalysis Suzuki-Miyaura Coupling Aryl Chloride Reactivity

Complex heterocycle synthesis often demands iterative protecting group strategies, increasing step count and eroding overall yield. Methyl 4-chloro-2-cyanobenzoate (CAS 58331-97-8) resolves this with three orthogonal reactive handles-methyl ester, para-chloro, and ortho-cyano-enabling sequential derivatization without protecting group manipulation. - Enables regiospecific intramolecular cyclization to isoindolinone and phthalazinone scaffolds inaccessible to meta/para isomers. - Para-chloro supports Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the ortho-cyano remains intact for late-stage heterocycle annulation. - Methyl ester hydrolyzes to carboxylic acid for amide coupling; cyano reduces to aminomethyl or converts to tetrazole, all in a programmable sequence. - Supplied with certified purity; multiple pack sizes from mg to gram scale with global logistics support.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 58331-97-8
Cat. No. B1365057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-cyanobenzoate
CAS58331-97-8
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Cl)C#N
InChIInChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
InChIKeyJKAWTBOCEPQPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-2-cyanobenzoate: Ortho-Cyano/Para-Chloro Scaffold


Methyl 4-chloro-2-cyanobenzoate (CAS 58331-97-8) is a bifunctional aromatic building block with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol . The compound features an ortho-cyano group and a para-chloro substituent on a benzoate ester core [1]. This specific substitution pattern creates a scaffold with three orthogonal reactive handles: a methyl ester (hydrolyzable or reducible), an aryl chloride (cross-coupling competent), and a cyano group (convertible to amide, amine, tetrazole, or amidine). These functional groups are positioned to enable independent sequential derivatization without protecting group interference . The compound is primarily employed as an intermediate in pharmaceutical and agrochemical synthesis, where the chloro/cyano/ester triad provides access to nitrogen-containing heterocycles and biaryl frameworks .

Methyl Ester
Hydrolyzable or reducible handle for amide/acid formation
Para-Chloro
Cross-coupling competent, balanced reactivity window
Ortho-Cyano
Convertible to amide, amine, tetrazole or amidine; enables intramolecular cyclization

Why Methyl 4-Chloro-2-cyanobenzoate Is Irreplaceable


The ortho-cyano / para-chloro substitution pattern is not an arbitrary arrangement but a deliberately engineered design for orthogonal reactivity. Regioisomers (e.g., 5-chloro-2-cyanobenzoate, 3-chloro-2-cyanobenzoate) alter the electronic environment and steric accessibility of the reactive sites, which changes cross-coupling regioselectivity and heterocycle formation outcomes [1]. The cyano group at the ortho position relative to the ester enables intramolecular cyclization chemistry (e.g., to isoindolinones or phthalazinones) that is geometrically impossible for meta- or para-cyano isomers. Halogen substitution analogs (e.g., 4-fluoro-2-cyanobenzoate, 4-bromo-2-cyanobenzoate) present different oxidative addition barriers in cross-coupling reactions, with chloro derivatives occupying an intermediate reactivity window that balances coupling efficiency against premature functional group loss [2]. Furthermore, the para-chloro position serves as a strategic synthetic handle for late-stage diversification while the ortho-cyano group remains available for subsequent heterocycle annulation—a sequential derivatization pathway not accessible with single-point functionalized analogs .

Regioisomeric Mismatch
Meta- or para-cyano isomers cannot achieve the intramolecular cyclization required for isoindolinone or phthalazinone scaffolds, fundamentally altering heterocycle access.
Halogen Reactivity Divergence
4-Fluoro or 4-bromo analogs shift oxidative addition and SNAr profiles; chloro provides intermediate reactivity that preserves cyano integrity during cross-coupling.
Incomplete Derivatization Handles
Single- or dual-functionalized benzoates lack the independent sequential derivatization path enabled by the ester/chloro/cyano triad, requiring protecting group strategies.

Methyl 4-Chloro-2-cyanobenzoate vs. Analogs: Key Evidence


Para-Chloro Cross-Coupling Retains Ortho-Cyano Integrity

Methyl 4-chloro-2-cyanobenzoate provides a para-chloro substituent that participates in Suzuki-Miyaura cross-coupling while the ortho-cyano group remains intact. This contrasts with the 4-bromo analog, which exhibits higher intrinsic reactivity but may lead to cyano group coordination or reduction under certain catalytic conditions. The chloro substituent offers a more controlled oxidative addition profile that reduces competing side reactions at the cyano site [1]. While direct head-to-head yield data for this specific scaffold is not available in the peer-reviewed literature, the well-established reactivity hierarchy of aryl halides in Pd-catalyzed cross-coupling (I > Br > Cl) positions the chloro derivative as the preferred choice when functional group tolerance is prioritized over maximal coupling rate [2].

Para-Cl Cross-Coupling
Class-level inference
Cl: moderate reactivity, high functional group compatibility vs Br: high reactivity, cyano coordination risk; reactivity gradient I > Br > Cl
Supports controlled coupling without cyano interference
Established aryl halide reactivity hierarchy
Palladium Catalysis Suzuki-Miyaura Coupling Aryl Chloride Reactivity

Ortho-Cyano Enables Isoindolinone Cyclization

The ortho relationship between the cyano and ester groups in methyl 4-chloro-2-cyanobenzoate creates a 1,2-disposition that facilitates intramolecular nucleophilic attack of the cyano nitrogen onto the ester carbonyl, yielding isoindolinone derivatives following reduction or nucleophile addition. This cyclization pathway is geometrically precluded for the para-cyano isomer (methyl 4-chloro-4-cyanobenzoate) and the meta-cyano isomer (methyl 4-chloro-3-cyanobenzoate), which cannot achieve the requisite five-membered transition state [1]. The ortho-cyano configuration specifically templates the isoindolinone core, a privileged scaffold in kinase inhibitors and CNS-active compounds [2].

Isoindolinone Cyclization
Class-level inference
Ortho-cyano/ester 1,2-disposition enables five-membered ring formation; meta/para isomers geometrically impossible
Direct route to isoindolinone scaffolds
Regiospecific cyclization prerequisite
Heterocycle Synthesis Isoindolinone Lactam Formation

Chloro Substituent Provides Balanced SNAr Reactivity

The para-chloro substituent in methyl 4-chloro-2-cyanobenzoate occupies a strategic reactivity window in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing ortho-cyano and ester groups activate the para-position for SNAr, but the chloro leaving group offers intermediate reactivity compared to fluoro (most reactive in SNAr due to strong inductive effect) and bromo (less reactive than chloro in SNAr) [1]. This intermediate electrophilicity enables selective substitution at the para-position without competing displacement at the ester or cyano sites. The fluoro analog (methyl 4-fluoro-2-cyanobenzoate) exhibits enhanced SNAr reactivity but may undergo unwanted displacement under mild amine or alkoxide conditions, reducing chemoselectivity [2].

Para-Cl SNAr Reactivity
Class-level inference
Cl: intermediate SNAr reactivity; F: highest (over-substitution risk); Br: lower; leaving group order F > Cl > Br
Balanced reactivity for selective para-substitution
Activated aryl halide hierarchy
Nucleophilic Aromatic Substitution SNAr Reactivity Tuning

Certified Purity for cGMP Supply Chains

Commercial suppliers of methyl 4-chloro-2-cyanobenzoate (CAS 58331-97-8) provide this compound with analytical certification including NMR, HPLC, and GC batch testing data, with standard purity specifications of 95% or 98% . This level of documented purity distinguishes it from less characterized analogs (e.g., custom-synthesized 4-bromo-2-cyanobenzoate or 3-chloro-2-cyanobenzoate) that may require additional in-house purification and characterization before use in regulated pharmaceutical synthesis . The availability of full analytical data packages reduces the burden of identity and purity verification for procurement in cGMP manufacturing environments.

Certified Purity Profile
Data to verify
95–98% purity with NMR, HPLC, GC batch certification available from commercial suppliers
Reduces incoming QC overhead in regulated synthesis
Supplier-reported data; verify per procurement
Pharmaceutical Intermediate Quality Control cGMP Compliance

Methyl 4-Chloro-2-cyanobenzoate: Validated Applications


Isoindolinone-Based Kinase Inhibitor Intermediate

The ortho-cyano / para-chloro substitution pattern enables intramolecular cyclization to isoindolinone scaffolds, a privileged heterocyclic core in kinase inhibitors and CNS-active drug candidates. This cyclization pathway is geometrically exclusive to ortho-cyano benzoates and cannot be achieved using meta- or para-cyano regioisomers [1]. Medicinal chemistry programs targeting isoindolinone-containing lead compounds should procure this specific regioisomer to access the required cyclization chemistry. Following cyclization, the para-chloro substituent remains available for late-stage Suzuki-Miyaura diversification to elaborate the isoindolinone core with biaryl or heteroaryl moieties, creating a modular synthetic route to diverse analog libraries [2].

Orthogonal Sequential Derivatization Building Block

The three reactive functional groups (methyl ester, para-chloro, ortho-cyano) can be addressed independently in a predetermined sequence without protecting group manipulation. The para-chloro position undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the ortho-cyano group remains intact, offering a controlled reactivity profile compared to the more labile bromo analog [1]. Following cross-coupling, the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation, and the cyano group can be reduced to the aminomethyl moiety or converted to tetrazole. This orthogonal reactivity triad is essential for complex molecule synthesis where sequential functionalization with minimal protecting group steps reduces synthetic step count and improves overall yield [2]. Programs requiring multi-step derivatization of a single aromatic core should prioritize this compound over single- or dual-functionalized alternatives.

Agrochemical Intermediate for Herbicides and Fungicides

Methyl 4-chloro-2-cyanobenzoate serves as a versatile building block in agrochemical research for the synthesis of nitrogen-containing heterocyclic herbicides and fungicides. The para-chloro substituent provides a site for cross-coupling to introduce aryl or heteroaryl groups found in commercial agrochemical scaffolds, while the ortho-cyano group can be converted to amide, thioamide, or amidine functionalities that are critical for target binding in herbicidal modes of action [1]. The compound's balanced reactivity profile—specifically the chloro leaving group's intermediate SNAr activity—enables controlled substitution under mild conditions that preserve sensitive agrochemical pharmacophores. Agrochemical discovery programs requiring chloro-substituted cyanoaromatic building blocks for SAR exploration should select this compound due to its documented use in industrial synthesis and commercial availability with certified purity [2].

Phthalazinone and Phthalimide Derivative Synthesis

The 1,2-disposition of the ester and cyano groups enables two distinct heterocyclization pathways beyond isoindolinone formation. Hydrazine treatment converts the ortho-cyano/ester system to phthalazinone derivatives, a core structure in phosphodiesterase inhibitors and antihypertensive agents [1]. Alternatively, controlled hydrolysis of the ester followed by intramolecular condensation yields phthalimide derivatives, which serve as intermediates for proteolysis-targeting chimeras (PROTACs) and cereblon E3 ligase ligands. These cyclization pathways are regiospecific to the ortho-cyano substitution pattern; para- or meta-cyano isomers cannot access the same heterocyclic frameworks [2]. Synthetic chemists developing phthalazinone- or phthalimide-based bioactive molecules should specifically procure the ortho-cyano regioisomer to enable these convergent heterocyclization strategies.

Application
Selection Property
Validation Focus
Isoindolinone kinase inhibitor intermediate
Ortho-cyano/ester scaffold enables regiospecific cyclization
Confirm ortho-cyano identity for isoindolinone formation
Orthogonal sequential derivatization
Three orthogonal reactive handles (ester, Cl, CN)
Verify independent reactivity without protecting groups
Agrochemical heterocycle intermediate
Chloro-substituted cyanoaromatic with balanced reactivity
Assess cross-coupling and heterocycle formation under relevant conditions
Phthalazinone and phthalimide synthesis
1,2-disposition enables phthalazinone/phthalimide cyclization
Validate regiochemistry for desired heterocycle pathway

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